molecular formula C13H14ClNO2 B1311267 4-Piperidinecarbonyl chloride, 1-benzoyl- CAS No. 115755-50-5

4-Piperidinecarbonyl chloride, 1-benzoyl-

Cat. No.: B1311267
CAS No.: 115755-50-5
M. Wt: 251.71 g/mol
InChI Key: LNHUJSZJKJAODQ-UHFFFAOYSA-N
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Description

4-Piperidinecarbonyl chloride, 1-benzoyl- is a chemical compound with the molecular formula C13H14ClNO2 and a molecular weight of 251.71 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinecarbonyl chloride, 1-benzoyl- typically involves the reaction of piperidine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of 4-Piperidinecarbonyl chloride, 1-benzoyl- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinecarbonyl chloride, 1-benzoyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Piperidinecarbonyl chloride, 1-benzoyl- has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the preparation of biologically active molecules.

    Medicine: It is involved in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Piperidinecarbonyl chloride, 1-benzoyl- involves its reactivity with nucleophiles and its ability to form stable intermediates. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Piperidinecarbonyl chloride, 1-benzoyl- is unique due to its specific combination of a piperidine ring and a benzoyl group, which imparts distinct reactivity and functional properties compared to other similar compounds .

Properties

IUPAC Name

1-benzoylpiperidine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c14-12(16)10-6-8-15(9-7-10)13(17)11-4-2-1-3-5-11/h1-5,10H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHUJSZJKJAODQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)Cl)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443476
Record name 4-Piperidinecarbonyl chloride, 1-benzoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115755-50-5
Record name 4-Piperidinecarbonyl chloride, 1-benzoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride (2.0 ml, 3.3 g, 27 mmol) was added to 1-benzoyl-4-piperidinecarboxylic acid (0.31 g, 1.33 mmol) at 25° C. After stirring for 48 hours, the solution was warmed to 30° C. and concentrated under a stream of nitrogen. The 1-benzoyl-4-piperidinecarbonyl chloride, sufficiently pure for subsequent reactions, was obtained as a colorless oil which crystallized during storage at 0° C.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step One

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